Cas no 1805108-46-6 (2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine)

2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine
-
- インチ: 1S/C8H6ClF2N3/c9-1-4-3-14-8(13)5(2-12)6(4)7(10)11/h3,7H,1H2,(H2,13,14)
- InChIKey: SJOYZAKXHCNESP-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C(C#N)=C1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 62.7
2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070220-1g |
2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine |
1805108-46-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine 関連文献
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridineに関する追加情報
Professional Introduction to 2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine (CAS No. 1805108-46-6)
2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine, identified by its CAS number 1805108-46-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical applications. The structural features of this compound, particularly its combination of amino, chloromethyl, cyano, and difluoromethyl substituents, make it a promising candidate for further exploration in drug discovery and development.
The< strong>amino group at the 2-position of the pyridine ring introduces a basic character to the molecule, which can be exploited for interactions with acidic functional groups in biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors. The presence of a< strong>chloromethyl group at the 5-position adds another layer of reactivity, enabling various chemical transformations such as nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to diversify the molecular structure and optimize pharmacological properties.
The< strong>cyano group at the 3-position contributes to the electron-withdrawing nature of the molecule, which can influence its solubility, metabolic stability, and binding affinity to biological targets. Additionally, the< strong>difluoromethyl group at the 4-position is a well-known pharmacophore that enhances metabolic stability and binding interactions by increasing lipophilicity and reducing susceptibility to enzymatic degradation. These structural elements collectively contribute to the unique chemical and biological profile of 2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The< strong>2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine molecule represents an intriguing example of how structural modifications can lead to compounds with enhanced biological activity. For instance, studies have shown that pyridine derivatives with amino and chloromethyl groups exhibit significant inhibitory effects on various enzymes involved in cancer progression.
The< strong>difluoromethyl group in this compound has been particularly highlighted for its ability to improve pharmacokinetic properties. This substituent enhances binding affinity by increasing hydrophobicity and reducing rotation around the C-F bonds, leading to more stable interactions with biological targets. Such properties are highly desirable in drug development, as they can lead to increased efficacy and reduced side effects. Furthermore, the< strong>cyano group contributes to metabolic stability by preventing rapid degradation by cytochrome P450 enzymes.
Recent research has also focused on the synthesis and characterization of novel pyridine derivatives using advanced computational methods. Computational chemistry techniques such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the structural and energetic aspects of these molecules. These methods have helped researchers predict binding affinities, identify key interaction sites, and optimize molecular structures for improved biological activity. The< strong>2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine molecule has been subjected to such studies, providing valuable insights into its potential as a pharmacological agent.
The< strong>amino group at the 2-position also offers opportunities for further functionalization through derivatization reactions. For example, it can be coupled with carboxylic acids or esters to form amides or esters, respectively. These derivatives can then be explored for their biological activity against various disease targets. Similarly, the< strong>chloromethyl group can undergo reactions with nucleophiles such as amines or alcohols to introduce additional functional groups or linkers for drug delivery systems.
The combination of these structural features makes 2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine a versatile scaffold for drug discovery. Its unique reactivity allows for diverse chemical modifications while maintaining favorable pharmacokinetic properties. This balance between reactivity and stability is crucial for developing compounds that are both effective in vivo and suitable for clinical translation.
In conclusion, 2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine (CAS No. 1805108-46-6) is a promising compound with significant potential in pharmaceutical research. Its structural features enable diverse chemical modifications and interactions with biological targets, making it an attractive candidate for further exploration in drug development. The growing interest in pyridine derivatives underscores their importance as building blocks in medicinal chemistry, and this compound exemplifies how structural innovation can lead to novel therapeutic agents.
1805108-46-6 (2-Amino-5-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine) 関連製品
- 1353995-88-6((S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide)
- 2679939-84-3((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid)
- 203302-97-0(3-(Trifluoromethoxy)phenylacetic acid)
- 660440-57-3(4-(2-Ethoxycarbonylethyl)phenylboronic acid)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 899967-60-3(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-phenylpropanamide)
- 21635-21-2(1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)
- 2228115-20-4(2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid)
- 2416234-34-7(tert-butyl N-{2-(2-hydroxyethyl)(imino)oxo-lambda6-sulfanylethyl}carbamate)
- 56655-17-5(1,2-Ethanediamine, N-(diphenylmethyl)-)




